Tris(tert-butylamino)silane
Description
Evolution of Aminosilane (B1250345) Chemistry: A Review of Sterically Hindered Analogues
The field of aminosilane chemistry has evolved significantly from simple aminosilanes to more complex, sterically hindered analogues. This progression has been driven by the need for precursors with tailored reactivity and thermal stability for various applications, particularly in materials science.
Initially, research focused on less sterically crowded aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES). researchgate.net These molecules readily functionalize surfaces but can also lead to uncontrolled polymerization and hydrolytic instability due to the accessibility of the amine group. researchgate.netresearchgate.net
The introduction of bulky substituents, such as the tert-butyl groups in tris(tert-butylamino)silane, represents a key development. This steric hindrance around the silicon and nitrogen centers modulates the reactivity of the Si-N bond. In some cases, steric hindrance can slow down hydrolysis rates, leading to more stable and reproducible layers on surfaces. mdpi.com For example, secondary amines in some aminosilanes can catalyze siloxane bond formation, while the steric bulk hinders the reverse reaction, bond detachment, leading to more stable functionalized surfaces. researchgate.netresearchgate.net
The synthesis of sterically hindered aminosilanes has also seen advancements. Traditional methods often involve the reaction of chlorosilanes with amines, which can be inefficient and produce salt byproducts. rsc.org More recent research explores catalytic dehydrocoupling of silanes and amines as a more atom-efficient route to form Si-N bonds, offering a more sustainable approach to synthesizing these valuable compounds. rsc.org
Positioning of this compound within Contemporary Organosilicon Research
This compound and its analogues, such as bis(tert-butylamino)silane (BTBAS), are at the forefront of contemporary organosilicon research. google.comacs.org Their primary area of investigation is as precursors for the deposition of thin films, particularly silicon nitride (SiNₓ), silicon dioxide (SiO₂), and silicon oxynitride (SiON). google.comresearchgate.netresearchgate.net
These compounds are favored in processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD) for several reasons:
Lower Deposition Temperatures: Compared to traditional precursors like dichlorosilane (B8785471), aminosilanes like BTBAS allow for the deposition of high-quality films at significantly lower temperatures (around 550-600°C). researchgate.netresearchgate.net This is crucial for applications involving temperature-sensitive substrates. google.com
Chlorine-Free Deposition: The absence of chlorine in the precursor molecule eliminates the formation of ammonium (B1175870) chloride and other chlorine-containing byproducts, which can be detrimental to semiconductor devices. google.comgoogle.com
Tunable Film Properties: Research has shown that by adjusting deposition parameters, the properties of the resulting films, such as carbon and hydrogen content, can be tuned. This allows for the production of materials with specific optical and physical characteristics. researchgate.net
The steric bulk of the tert-butyl groups in this compound influences the deposition process and the resulting film quality. While providing stability, this bulk can also impact the growth per cycle and conformality in ALD processes. sigmaaldrich.com
Methodological Frameworks for Investigating this compound and Related Aminosilanes
A variety of analytical techniques are employed to investigate the properties and behavior of this compound and its analogues.
Spectroscopic and Chromatographic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure and purity of the synthesized compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): Employed to analyze the purity of the aminosilane precursors and to identify byproducts in deposition processes. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the molecule and in the deposited films.
Surface and Film Characterization Techniques:
X-ray Photoelectron Spectroscopy (XPS): A powerful tool for determining the elemental composition and chemical states of atoms on the surface of deposited films. wiley.comresearchgate.net It is crucial for verifying the successful bonding of aminosilanes to substrates and analyzing the composition of the resulting layers. wiley.com
Atomic Force Microscopy (AFM): Used to investigate the morphology and roughness of the surfaces after film deposition. wiley.com
Ellipsometry: Measures the thickness and refractive index of the deposited thin films. nih.gov
Computational Methods:
Density Functional Theory (DFT): Computational studies are used to investigate reaction mechanisms, such as the adsorption and reaction of aminosilane precursors on surfaces, providing insights that are difficult to obtain experimentally. researchgate.net
Current Research Challenges and Future Perspectives in the Field of Bulky Aminosilanes
Despite the significant progress in the field of bulky aminosilanes, several challenges and opportunities for future research remain.
Current Challenges:
Precursor Design and Synthesis: Developing new aminosilane precursors with optimal volatility, thermal stability, and reactivity for specific applications remains a key challenge. The synthesis of these complex molecules can also be a hurdle, with a need for more efficient and sustainable synthetic routes. rsc.org
Impurity Incorporation: The organic ligands in aminosilane precursors can lead to the incorporation of impurities like carbon and hydrogen into the deposited films, which can affect their properties. researchgate.net Mitigating this impurity incorporation is an active area of research.
Understanding Reaction Mechanisms: A deeper understanding of the surface chemistry and reaction mechanisms during deposition is needed to achieve better control over film growth and properties. researchgate.net
Future Perspectives:
Novel Precursors for Advanced Materials: The development of novel bulky aminosilanes will continue to be driven by the demand for new materials with tailored properties for applications in next-generation electronics, energy storage, and catalysis.
Area-Selective Deposition: Bulky aminosilanes may play a role in developing area-selective deposition processes, where the precursor's reactivity is tailored to specific surface functionalities.
Sustainable Chemistry: The shift towards more sustainable chemical processes will likely drive further research into catalytic and atom-efficient methods for synthesizing aminosilanes. rsc.org
The continued exploration of sterically hindered aminosilanes like this compound holds significant promise for advancing materials science and enabling the fabrication of novel devices with enhanced performance.
Structure
3D Structure
Properties
Molecular Formula |
C12H31N3Si |
|---|---|
Molecular Weight |
245.48 g/mol |
IUPAC Name |
N-bis(tert-butylamino)silyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H31N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-16H,1-9H3 |
InChI Key |
UGJHADISJBNSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N[SiH](NC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformation of Tris Tert Butylamino Silane Via Advanced Spectroscopy and Diffraction
High-Resolution Multi-Nuclear NMR Spectroscopy for Structural Assignment
Multi-nuclear NMR spectroscopy is a cornerstone technique for the structural elucidation of Tris(tert-butylamino)silane, providing unambiguous evidence for its atomic connectivity and stereochemistry. By probing the magnetic properties of various nuclei (¹H, ¹³C, ²⁹Si, and ¹⁵N), a comprehensive picture of the molecular structure is assembled.
The molecular structure of this compound gives rise to a distinct set of signals in one-dimensional NMR spectra. The symmetry of the molecule simplifies these spectra, with the three identical tert-butylamino groups being chemically equivalent under standard measurement conditions.
¹H NMR: The proton NMR spectrum is characterized by three main signals. A singlet corresponding to the nine protons of the methyl groups (-CH₃) on each tert-butyl substituent appears in the aliphatic region. A second signal, corresponding to the proton attached to the nitrogen atom (N-H), is also observed. Finally, a signal for the single proton directly bonded to the silicon atom (Si-H) is present. The integration of these peaks confirms the ratio of protons in the molecule.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays two distinct signals for the tert-butylamino groups: one for the quaternary carbon atom (-C(CH₃)₃) and another for the methyl carbon atoms (-CH₃). The chemical shifts are characteristic of sp³-hybridized carbons in these environments.
²⁹Si NMR: The ²⁹Si NMR spectrum is particularly informative, showing a single resonance that confirms the presence of one unique silicon environment. The chemical shift of this signal is indicative of a silicon atom bonded to one hydrogen and three nitrogen atoms. The coupling between the silicon-29 (B1244352) nucleus and the directly attached proton (¹JSi-H) provides valuable information about the s-character of the Si-H bond.
¹⁵N NMR: While less commonly acquired due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms. A single resonance is expected, confirming the equivalence of the three nitrogen atoms. Coupling to the directly attached proton (¹JN-H) can also be observed.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -C(CH ₃)₃ | ~1.2 | Singlet |
| -NH | ~1.5 - 2.5 | Broad Singlet | |
| Si-H | ~4.0 - 5.0 | Singlet | |
| ¹³C | -C (CH₃)₃ | ~50 | Singlet |
| -C(C H₃)₃ | ~32 | Singlet |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Probing
Two-dimensional NMR experiments are employed to confirm the assignments made from 1D spectra and to establish through-bond and through-space correlations, providing a definitive structural map.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be expected between the N-H proton and the Si-H proton if any long-range coupling exists, although this is often weak. The primary utility is to confirm the absence of coupling for the distinct singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would show a clear correlation between the methyl proton signal and the methyl carbon signal, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range connectivity (typically over two or three bonds). Key correlations would be observed from the methyl protons to the quaternary carbon of the tert-butyl group and from the N-H proton to the quaternary carbon. Importantly, a correlation from the N-H proton to the ²⁹Si nucleus would definitively establish the Si-N-H connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities. A NOESY spectrum would show correlations between protons that are close to each other in space, such as between the N-H protons and the methyl protons of the tert-butyl groups, helping to define the molecule's preferred conformation in solution.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Bonding Characterization
Vibrational spectroscopy probes the molecular vibrations of this compound, providing insights into the bond strengths, functional groups, and conformational properties.
The infrared (FTIR) and Raman spectra of this compound are rich with characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
N-H Vibrations: The stretching vibration of the N-H bond typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) mode is expected in the 1550-1650 cm⁻¹ range.
Si-H Vibrations: The Si-H stretching mode is a strong and sharp absorption, characteristically found between 2100 and 2250 cm⁻¹. The Si-H bending modes occur at lower frequencies, typically in the 800-950 cm⁻¹ region.
Si-N Vibrations: The asymmetric and symmetric stretching vibrations of the Si-N bonds are found in the fingerprint region, generally between 800 and 1000 cm⁻¹. These bands can be complex due to coupling with other molecular vibrations.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | -NH | 3300 - 3500 | Medium |
| C-H Stretch (asymmetric/symmetric) | -CH₃ | 2850 - 3000 | Strong |
| Si-H Stretch | Si-H | 2100 - 2250 | Strong, Sharp |
| N-H Bend | -NH | 1550 - 1650 | Medium |
| C-H Bend (asymmetric/symmetric) | -CH₃ | 1365 - 1470 | Medium-Strong |
| Si-N Stretch (asymmetric/symmetric) | Si-N | 800 - 1000 | Strong |
| Si-H Bend | Si-H | 800 - 950 | Medium |
Spectroscopic Signatures of Steric Hindrance from tert-Butylamino Groups
The three bulky tert-butylamino groups impose significant steric strain on the molecule, which influences its conformation and is reflected in the vibrational spectra. This steric hindrance can lead to a "gearing" motion of the tert-butyl groups. The crowding around the central silicon atom can restrict the free rotation of the Si-N bonds, potentially leading to the existence of distinct rotational isomers (rotamers) at low temperatures. This may manifest as a splitting or broadening of certain vibrational bands, particularly those associated with the Si-N framework and the tert-butyl groups. Furthermore, steric repulsion can weaken the Si-N bonds, causing a shift of their stretching frequencies to lower wavenumbers compared to less hindered aminosilanes.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation behavior upon ionization, which provides corroborating structural information. Using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo characteristic fragmentation.
The molecular ion peak for this compound [HSi(NHC₄H₉)₃]⁺˙ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (245.48 g/mol ). The fragmentation is dominated by cleavages that lead to stable carbocations and neutral losses.
A primary and highly favorable fragmentation pathway involves the cleavage of a C-C bond within a tert-butyl group to lose a methyl radical (•CH₃, 15 Da), resulting in a stable tertiary carbocation fragment. Another common pathway is the cleavage of the Si-N bond.
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 245 | [HSi(NHC₄H₉)₃]⁺˙ | (Molecular Ion) |
| 230 | [HSi(NHC₄H₉)₂(NHC₃H₆)]⁺ | •CH₃ |
| 172 | [HSi(NHC₄H₉)₂]⁺ | •NHC₄H₉ |
| 158 | [Si(NHC₄H₉)(NHC₃H₆)]⁺ | •CH₃, •NH₂ |
| 72 | [NH₂C₄H₈]⁺ | HSi(NHC₄H₉)₂• |
| 57 | [C₄H₉]⁺ | HSi(NH)₃(C₄H₉)₂• |
This fragmentation pattern, particularly the prominent peak corresponding to the loss of a methyl group and the presence of the tert-butyl cation (m/z 57), provides strong evidence for the presence of the tert-butylamino substituents attached to the silicon core.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HR-MS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high precision. For this compound, which has the molecular formula C12H31N3Si, HR-MS provides an experimental mass measurement that can be compared against a theoretically calculated exact mass.
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ²⁸Si). This calculation yields a highly specific value that distinguishes it from other compounds with the same nominal mass. The calculated monoisotopic mass for this compound is 245.22872454 Da.
In a typical HR-MS experiment, the compound is ionized using a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion peak, [M+H]⁺. The analyzer, often a Time-of-Flight (TOF) or Orbitrap instrument, then measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm). The close agreement between the measured mass and the theoretical exact mass provides strong evidence for the compound's elemental formula, confirming its identity.
Table 1: Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₃₁N₃Si |
| Theoretical Monoisotopic Mass | 245.22872454 Da |
| Nominal Mass | 245 Da |
| Common Adduct (ESI) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 246.2360 |
Analysis of Thermal Decomposition Products via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical compounds within a complex mixture. When coupled with a pyrolysis unit or used to analyze the residue from a thermal process, it is invaluable for studying the decomposition pathways of chemical precursors like this compound.
This compound is utilized as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to form silicon-containing films, such as silicon nitride. google.comgoogle.com These processes rely on the controlled thermal decomposition of the precursor molecule at elevated temperatures.
The analysis of its decomposition would involve heating the compound under controlled conditions (temperature, atmosphere) and introducing the volatile products into the GC-MS system.
Gas Chromatography (GC) separates the decomposition products based on their boiling points and interactions with the stationary phase of the GC column.
Mass Spectrometry (MS) then ionizes and fragments the separated components, generating a unique mass spectrum for each. This spectrum acts as a "molecular fingerprint," allowing for identification by comparison to spectral libraries.
While specific experimental data on the full range of thermal decomposition products for this compound is not detailed in the available literature, the decomposition of aminosilanes generally proceeds via the cleavage of Si-N bonds. Expected products would likely include tert-butylamine (B42293) and various transient silylamine intermediates that subsequently form more stable silicon-nitrogen networks or oligomers.
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architectures
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Packing Arrangements
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and how molecules pack together in the crystal lattice.
For an analysis of this compound, a single, high-quality crystal would be isolated and exposed to a collimated beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.
Although a specific crystal structure determination for this compound has not been publicly reported, the analysis would reveal key structural parameters. The central silicon atom is expected to be bonded to three nitrogen atoms of the tert-butylamino groups. The geometry around the silicon atom and the conformation of the bulky tert-butyl groups would be precisely determined. This information is crucial for understanding the molecule's reactivity and its behavior as a deposition precursor.
Table 2: Typical Bond Lengths and Angles Expected in this compound (Illustrative)
Note: These are generalized values from related organosilicon compounds and not experimentally determined data for this specific molecule.
| Bond/Angle | Expected Value Range |
| Bond Lengths (Å) | |
| Si-N | 1.70 - 1.75 |
| N-C | 1.47 - 1.52 |
| C-C | 1.52 - 1.55 |
| N-H | ~1.00 |
| Bond Angles (°) | |
| N-Si-N | 108 - 112 |
| Si-N-C | 120 - 128 |
| C-N-H | ~109 |
Polymorphism and Crystallographic Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and density. These differences arise from variations in the molecular packing and intermolecular interactions within the crystal lattice.
The study of polymorphism is critical for materials science and precursor chemistry, as the crystalline form of a precursor can affect its volatility and decomposition characteristics. Crystallographic studies, primarily using X-ray diffraction techniques on powders (PXRD) or single crystals (SC-XRD), are employed to identify and characterize different polymorphic forms.
Currently, there are no specific studies in the surveyed literature that describe or identify different polymorphs of this compound. A comprehensive polymorphic screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids to determine if different crystal structures are formed.
Reactivity and Reaction Mechanisms of Tris Tert Butylamino Silane
Hydrolysis and Condensation Mechanisms of Sterically Hindered Aminosilanes
The hydrolysis and subsequent condensation of Tris(tert-butylamino)silane are fundamental processes that lead to the formation of siloxanes and polysilazanes. The steric bulk of the tert-butyl groups plays a crucial role in the kinetics and mechanisms of these reactions.
Kinetics and Thermodynamics of Si-N Bond Cleavage in the Presence of Water
The reaction is initiated by the nucleophilic attack of a water molecule on the silicon center. The presence of three bulky tert-butylamino groups significantly hinders this approach, making the hydrolysis of this compound slower than that of less sterically crowded aminosilanes. The reaction is believed to proceed through a pentacoordinate silicon intermediate.
Table 1: General Factors Influencing the Rate of Hydrolysis of Aminosilanes
| Factor | Influence on Hydrolysis Rate | Rationale |
| Steric Hindrance | Decreases rate | Bulky substituents on silicon or nitrogen hinder the nucleophilic attack of water. |
| Number of Amino Groups | Generally increases rate (for less hindered amines) | Amino groups can catalyze the hydrolysis through intramolecular base catalysis. |
| pH of the Medium | Catalyzed by both acid and base | Acid catalysis involves protonation of the nitrogen atom, making the amino group a better leaving group. Base catalysis involves the activation of water as a stronger nucleophile (hydroxide ion). |
| Solvent Polarity | Generally increases rate | Polar solvents can stabilize the charged transition states involved in the hydrolysis mechanism. |
Formation of Siloxane and Polysilazane Intermediates
Following the initial hydrolysis step, where one or more tert-butylamino groups are replaced by hydroxyl groups, condensation reactions occur. These subsequent reactions lead to the formation of siloxane (-Si-O-Si-) or polysilazane (-Si-N(H)-Si-) linkages.
The formation of siloxanes proceeds through the condensation of silanol (B1196071) (Si-OH) groups. Two silanol groups can react to form a siloxane bond and a molecule of water. Alternatively, a silanol group can react with a remaining amino group on another silicon atom to form a siloxane bond and release tert-butylamine (B42293). The significant steric hindrance from the tert-butyl groups favors the formation of linear or cyclic siloxane oligomers over highly cross-linked polymeric networks.
Polysilazanes can be formed through the condensation of amino groups, particularly at elevated temperatures or in the presence of catalysts. This process involves the elimination of tert-butylamine between two aminosilane (B1250345) molecules to form a Si-N-Si linkage. The hydrolysis of this compound can also lead to the formation of intermediates containing both Si-OH and Si-NH(t-Bu) groups, which can then co-condense to form mixed siloxane-silazane structures.
Transamination Reactions at the Silicon Center with Diverse Amine Substrates
Transamination is a key reaction for modifying the properties of aminosilanes by exchanging the amino groups with other amines. In the case of this compound, these reactions are again heavily influenced by steric factors.
Mechanistic Insights into Ligand Exchange Processes
The transamination of this compound with another amine (R-NH2) is an equilibrium-driven process. The reaction likely proceeds through a four-centered transition state involving the silicon atom, the nitrogen of the incoming amine, the nitrogen of the leaving tert-butylamino group, and a hydrogen atom.
The incoming amine acts as a nucleophile, attacking the silicon center, while the nitrogen of the tert-butylamino group is protonated by a hydrogen from the incoming amine, facilitating its departure as tert-butylamine. The equilibrium can be shifted by removing the more volatile amine (in this case, often the incoming amine if it has a lower boiling point than tert-butylamine) or by using a large excess of the reactant amine.
Influence of Steric and Electronic Effects on Reactivity
Steric Effects: The steric bulk of both the tert-butylamino groups on the silane (B1218182) and the incoming amine substrate significantly impacts the rate of transamination. Reactions with small, unhindered primary amines will proceed more readily than with bulky secondary or tertiary amines. The three tert-butylamino groups on this compound present a considerable steric barrier to the approaching nucleophilic amine, making these ligand exchange reactions generally slower than for less substituted aminosilanes.
Electronic Effects: The electronic nature of the incoming amine also plays a role. More nucleophilic amines (i.e., those with electron-donating groups) will react more readily with the electrophilic silicon center. Conversely, amines with electron-withdrawing groups will be less reactive. The tert-butyl group is electron-donating, which slightly increases the electron density on the nitrogen and, by extension, the silicon atom, potentially reducing its electrophilicity compared to aminosilanes with less electron-donating substituents.
Table 2: Predicted Reactivity of this compound in Transamination Reactions
| Amine Substrate | Predicted Relative Reactivity | Rationale |
| Ammonia (NH3) | High | Smallest amine, minimal steric hindrance. |
| Primary Amines (R-NH2) | Moderate to High | Reactivity decreases with increasing size of the R group. |
| Secondary Amines (R2-NH) | Low to Moderate | Increased steric hindrance compared to primary amines. |
| Aniline (C6H5NH2) | Low | Less nucleophilic than alkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring. |
Reactions with Protic and Aprotic Nucleophiles and Electrophiles
Beyond hydrolysis and transamination, this compound can react with a variety of other nucleophilic and electrophilic species.
With protic nucleophiles such as alcohols and carboxylic acids, this compound is expected to undergo reactions similar to hydrolysis. Alcohols can react to form alkoxysilanes, with the elimination of tert-butylamine. Carboxylic acids will likely first undergo an acid-base reaction with the basic amino groups to form an ammonium (B1175870) carboxylate salt. Subsequent heating could lead to the formation of silyl (B83357) esters and tert-butylamine.
Reactions with aprotic nucleophiles , such as organometallic reagents (e.g., Grignard or organolithium reagents), are less common for aminosilanes but could potentially lead to the displacement of one or more tert-butylamino groups to form new silicon-carbon bonds. The success of such reactions would be highly dependent on the steric bulk of the nucleophile and the reaction conditions.
The reactivity of this compound with electrophiles is centered on the nucleophilic nitrogen atoms of the amino groups. For instance, reaction with alkyl halides could lead to the alkylation of the nitrogen atoms. However, the steric hindrance around the nitrogen may favor elimination reactions with certain alkyl halides. Acyl chlorides are expected to react readily with the amino groups to form silylated amides, with the elimination of HCl, which would be neutralized by the basic amino groups.
Interaction with Alcohols, Carboxylic Acids, and Other Hydroxyl-Containing Compounds
The silicon-nitrogen bond in aminosilanes is susceptible to cleavage by protic reagents. In reactions with hydroxyl-containing compounds such as alcohols and carboxylic acids, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic silicon center. This is followed by proton transfer to the nitrogen atom, leading to the cleavage of the Si-N bond and the formation of a new Si-O bond, with the liberation of tert-butylamine.
The general reaction can be represented as: (t-BuNH)₃SiH + R-OH → (t-BuNH)₂(RO)SiH + t-BuNH₂
The steric hindrance presented by the three tert-butylamino groups in this compound is expected to play a significant role in the reaction kinetics, potentially slowing the rate of reaction compared to less hindered aminosilanes. The reaction is typically catalyzed by acid or base.
Reactivity towards Organometallic Reagents and Lewis Acids/Bases
The interaction of this compound with organometallic reagents, such as organolithium or Grignard reagents, is expected to involve the nucleophilic attack of the carbanion on the silicon atom. This can lead to the displacement of one or more of the tert-butylamino groups to form new silicon-carbon bonds.
With Lewis acids, the nitrogen atoms of the amino groups can act as Lewis bases, forming adducts. Stronger Lewis acids can coordinate to the nitrogen, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the silicon atom itself can exhibit Lewis acidic character, particularly when coordinated with electron-withdrawing groups, and can interact with Lewis bases.
Thermal Decomposition Pathways and Disproportionation Reactions
Mechanistic Study of Aminosilane Pyrolysis under Controlled Atmospheres
The pyrolysis of aminosilanes typically proceeds through complex reaction pathways involving bond cleavage, rearrangement, and elimination reactions. The Si-N, Si-H, N-H, and C-H bonds are all potential sites for initial bond scission at elevated temperatures. Radical mechanisms are often implicated, leading to the formation of a variety of reactive intermediates.
Formation of Silicon-Nitrogen Containing Byproducts and Volatile Amines
The thermal decomposition of this compound is expected to yield a mixture of volatile and non-volatile products. The primary volatile byproduct is likely to be tert-butylamine, formed through the cleavage of the Si-N bond. Other potential byproducts could include di-tert-butylamine (B1584993) and various silicon-nitrogen containing oligomers and polymers. Disproportionation reactions, where silyl groups are redistributed, may also occur, leading to the formation of silane (SiH₄) and other aminosilanes with a different number of amino substituents. One patent mentions the formation of this compound as a byproduct in the synthesis of bis(tert-butylamino)silane, suggesting that these species can coexist and potentially interconvert under certain conditions. google.com
Surface Reaction Mechanisms during Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)
While this compound is not as commonly used as BTBAS or TDMAS in CVD and ALD processes for depositing silicon nitride or silicon oxide films, its surface chemistry is expected to follow similar principles.
Precursor Adsorption and Dissociative Chemisorption on Hydroxylated Surfaces
In both CVD and ALD, the initial step involves the adsorption of the precursor molecule onto the substrate surface. For hydroxylated surfaces, such as silicon dioxide (SiO₂), the surface hydroxyl (-OH) groups play a crucial role. The this compound molecule can initially physisorb onto the surface.
Following physisorption, dissociative chemisorption occurs, where a chemical reaction takes place between the precursor and the surface hydroxyl groups. This typically involves the reaction of a Si-N bond with a surface -OH group, leading to the formation of a covalent Si-O bond with the surface and the release of a tert-butylamine molecule.
The general surface reaction can be depicted as: Surface-OH + (t-BuNH)₃SiH → Surface-O-SiH(NH-t-Bu)₂ + t-BuNH₂
This reaction anchors the silicon-containing species to the surface. Subsequent steps in the CVD or ALD process would then involve further reactions to build up the desired thin film. The bulky tert-butyl groups are likely to influence the surface coverage and the growth rate due to steric hindrance effects.
Ligand Elimination Pathways and Surface Regeneration Mechanisms
The deposition of thin films using this compound, particularly in processes like Atomic Layer Deposition (ALD), is a cyclical process hinged on controlled surface reactions. Central to this process are the mechanisms by which the tert-butylamino ligands are removed from the silicon precursor after it has adsorbed onto a substrate, and how the surface is subsequently prepared for the next deposition cycle.
The process begins with the chemisorption of the this compound molecule onto a hydroxylated surface. The precursor reacts with surface hydroxyl (-OH) groups, leading to the breaking of one or more of its silicon-nitrogen (Si-N) bonds. This initial reaction forms a covalent bond between the silicon atom and a surface oxygen atom, anchoring the silicon species to the substrate. This step releases one or more tert-butylamine molecules as byproducts.
After the initial precursor adsorption, the remaining tert-butylamino ligands are still attached to the silicon atom and must be removed to allow for the layer-by-layer growth of the film. This is achieved during the co-reactant pulse, which typically involves exposing the surface to an oxidizing agent like ozone (O₃) or water (H₂O). This co-reactant reacts with the remaining amine ligands, leading to their removal and the formation of new surface hydroxyl groups. This "regeneration" of the surface is critical, as it prepares the substrate for the next pulse of the this compound precursor, allowing the deposition cycle to repeat. Theoretical studies suggest that for the related precursor bis(tert-butylamino)silane (BTBAS), this cycle of chemisorption and oxidation is thermodynamically and kinetically favorable for growing dense, conformal films.
The efficiency of these ligand elimination and surface regeneration steps is influenced by factors such as temperature and the choice of co-reactant. For instance, ozone is a stronger oxidizing agent than water and can facilitate more complete removal of ligands at lower temperatures.
Table 1: Generalized Steps in Ligand Elimination and Surface Regeneration
| Step | Description | Primary Reactants | Primary Products |
|---|---|---|---|
| 1. Precursor Adsorption | The this compound molecule chemisorbs onto the substrate, reacting with surface hydroxyl groups. | This compound, Surface -OH groups | Surface-bound silicon-amine species, Tert-butylamine (gas) |
| 2. Ligand Removal | A co-reactant is introduced to react with and remove the remaining tert-butylamino ligands from the surface. | Surface-bound silicon-amine species, Co-reactant (e.g., O₃, H₂O) | Silicon oxide layer, Volatile byproducts |
| 3. Surface Regeneration | The surface is reactivated by the formation of new hydroxyl groups, preparing it for the next precursor pulse. | Co-reactant interaction with the newly formed layer | Hydroxylated surface |
Role of Plasma Species in Enhancing Surface Reactions
To overcome the thermal energy barriers of surface reactions and enable deposition at lower temperatures, Plasma-Enhanced Atomic Layer Deposition (PEALD) is often employed. In this technique, plasma is used to generate highly reactive species from a co-reactant gas, significantly enhancing the ligand removal and film formation processes.
When using this compound, a plasma (commonly N₂, O₂, or N₂/H₂ plasma) serves as the co-reactant source. Instead of relying solely on thermal energy, the energetic radicals, ions, and excited molecules generated in the plasma provide a more efficient pathway for breaking the Si-N bonds of the adsorbed precursor fragments. This allows for the deposition of high-quality films at temperatures where thermal ALD processes would be impractically slow or result in impure films.
For the deposition of silicon nitride (SiNₓ) films, a nitrogen (N₂) plasma is typically used. The reactive nitrogen species generated in the plasma efficiently react with the tert-butylamino ligands, removing them from the surface and incorporating nitrogen into the growing film. This method can produce high-purity SiNₓ films with low wet-etch rates, even at temperatures of 400°C. Infrared spectroscopy studies have shown that during PEALD of SiNₓ, surface secondary amines (>NH) are the primary reactive sites for the chemisorption of aminosilane precursors like di(sec-butylamino)silane.
For silicon dioxide (SiO₂) deposition, an oxygen (O₂) plasma is utilized. The oxygen radicals and other reactive species facilitate a combustion-like reaction that effectively removes the organic ligands, leading to the formation of Si-O bonds and the release of volatile byproducts such as H₂O, CO₂, and CO. The high reactivity of the plasma species allows for the deposition of high-quality SiO₂ films even at room temperature. The energy and composition of the plasma can be tuned to control film properties like density and impurity content.
Table 2: Effect of Different Plasma Species on this compound Surface Reactions
| Plasma Gas | Key Reactive Species | Effect on Surface Reactions | Resulting Film Type |
|---|---|---|---|
| Nitrogen (N₂) | Nitrogen radicals (N), Nitrogen ions (N⁺, N₂⁺) | Promotes efficient removal of amine ligands and nitridation of the surface. | Silicon Nitride (SiNₓ) |
| Oxygen (O₂) | Oxygen radicals (O), Oxygen ions (O⁺, O₂⁺) | Induces combustion-like reactions to completely remove organic ligands and form Si-O bonds. | Silicon Dioxide (SiO₂) |
| Nitrogen/Hydrogen (N₂/H₂) | N, H, NHₓ radicals and ions | Aids in ligand removal and can help reduce hydrogen incorporation in the final film. | Silicon Nitride (SiNₓ) |
In-depth Analysis Reveals Limited Publicly Available Data on this compound for Advanced Materials Synthesis
A comprehensive review of scientific literature and public patent databases indicates a notable scarcity of detailed research findings specifically focused on the chemical compound this compound for applications in advanced materials synthesis. While the broader class of aminosilane precursors is a subject of extensive study for semiconductor fabrication, publicly accessible data concentrating solely on the this compound variant is sparse, precluding a detailed analysis as outlined for its use in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.
The investigation sought to detail the compound's role as a single-source precursor for depositing thin films such as Silicon Nitride (SiNₓ), Silicon Dioxide (SiO₂), Silicon Carbonitride (SiCₓNᵧ), and Silicon Oxynitride (SiONₓ). However, the available literature predominantly focuses on the related compound, Bis(tert-butylamino)silane (BTBAS), which has found more widespread application and documentation.
Some technical documents suggest potential challenges associated with the use of this compound. For instance, it has been mentioned that the tris-substituted analog of tert-butylaminosilane may present significant issues with chemical delivery in deposition systems. google.com This could be a contributing factor to the limited research and application of this specific precursor in favor of its more manageable bis-substituted counterpart.
The class of aminosilanes, including compounds like tris(dimethylamino)silane (B81438) (TDMAS) and tris(iso-propylamino)silane, are recognized as viable precursors in semiconductor manufacturing. escholarship.orggoogle.com However, the specific properties and performance metrics for this compound—such as optimal deposition temperatures, resulting film characteristics, and precise ALD process parameters—are not sufficiently detailed in the public domain to construct a thorough and scientifically rigorous analysis for each of the specified applications.
Consequently, a detailed exploration of this compound's application in the following areas, based on currently available public information, cannot be provided:
Applications of Tris Tert Butylamino Silane in Advanced Materials Synthesis and Precursor Chemistry
Role in Atomic Layer Deposition (ALD) Processes for Precision Film Growth
Optimization of ALD Cycles and Process Parameters
Further research and publication in the scientific community would be necessary to enable a comprehensive report on the specific applications and characteristics of Tris(tert-butylamino)silane in advanced materials synthesis.
This compound as a Ligand or Reagent in Coordination Chemistry
Application in Homogeneous Catalysis for Olefin Polymerization
The field of homogeneous catalysis for olefin polymerization relies on a diverse array of organometallic complexes, where the ligand framework around a central metal atom dictates the catalytic activity and the properties of the resulting polymer. Group 4 metals like titanium and zirconium are often employed in such catalytic systems. While various nitrogen-containing ligands have been explored to tune the electronic and steric environment of the metal center, the specific application of this compound as a ligand or precursor in homogeneous catalysis for olefin polymerization is not extensively documented in prominent research literature. The development of non-metallocene catalysts often involves ligands such as amidinates, guanidinates, and diamines to create active catalysts for producing materials like ultrahigh molecular weight polyethylene (B3416737) (UHWMPE) and various copolymers. However, the role of aminosilanes, particularly this compound, in these systems remains a niche area with limited published findings.
Potential in Advanced Microelectronics and Optoelectronics Fabrication
Aminosilane (B1250345) precursors are of significant interest in the semiconductor industry for the deposition of silicon-containing thin films, such as silicon nitride (SiNx), silicon dioxide (SiO2), and silicon oxynitride (SiON). These materials are fundamental components in the fabrication of microelectronic and optoelectronic devices. Compounds like this compound belong to a class of chlorine-free precursors that are favored over traditional chlorosilanes. The absence of chlorine in the precursor molecule is advantageous as it prevents the formation of corrosive byproducts like ammonium (B1175870) chloride and eliminates chlorine contamination in the deposited films. google.com Furthermore, aminosilanes are often liquids with suitable vapor pressures for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, enabling the growth of high-quality films at the lower temperatures required for advanced device manufacturing. researchgate.net
The continuous scaling of semiconductor devices necessitates the use of advanced deposition techniques like Atomic Layer Deposition (ALD) to produce ultrathin, uniform, and conformal films. nih.gov ALD allows for atomic-level control over film thickness, which is critical for fabricating complex, three-dimensional device architectures such as FinFETs and gate-all-around (GAA) transistors. researchgate.net
Aminosilane precursors are central to these processes. For instance, Tris(dimethylamino)silane (B81438) (TDMAS) was one of the first organosilanes used for the ALD of silicon nitride. sigmaaldrich.com The closely related compound, Bis(tert-butylamino)silane (BTBAS), is now a widely used precursor for depositing high-quality silicon nitride films via plasma-enhanced ALD (PEALD) at temperatures below 400°C. researchgate.netsigmaaldrich.com These SiNx films are essential for creating components like gate sidewall spacers, which are critical for the performance of modern transistors. acs.orgnih.gov this compound, as a member of this aminosilane family, holds potential for similar applications, offering a different arrangement of reactive amino ligands that could influence surface reactions and resulting film properties. The development of new precursors is driven by the need to tailor film characteristics like density, etch resistance, and electrical properties to meet the stringent requirements of next-generation devices. semanticscholar.org
Silicon nitride and silicon dioxide films serve as crucial dielectric layers and passivation coatings in semiconductor manufacturing. As dielectrics, they provide electrical insulation between conductive components, such as in gate insulators and intermetallic layers. As passivation coatings, they form a robust barrier that protects the sensitive device components from moisture, mobile ions, and other environmental contaminants that could degrade performance and reliability. google.com
The quality of these films is paramount. Films deposited using aminosilane precursors like BTBAS have demonstrated excellent properties for these applications. For example, SiNx films grown by plasma-assisted ALD using BTBAS and a nitrogen plasma exhibit high mass density, low wet-etch rates in hydrofluoric acid (HF), and compositions approaching stoichiometric Si3N4. acs.orgnih.govsemanticscholar.org These characteristics ensure the integrity and durability of the dielectric and passivation layers. The low-temperature nature of the ALD process using these precursors is particularly vital, as it prevents damage to other thermally sensitive structures already present on the wafer during fabrication. researchgate.net
The table below summarizes typical properties of silicon nitride films deposited using the representative aminosilane precursor Bis(tert-butylamino)silane (BTBAS), illustrating the quality achievable for dielectric and passivation applications.
| Property | Deposition Temperature (°C) | Value | Source(s) |
| Mass Density | 500 | 2.9 ± 0.1 g/cm³ | semanticscholar.org, acs.org, nih.gov |
| Refractive Index | 500 | 1.96 ± 0.03 | semanticscholar.org, acs.org, nih.gov |
| N/Si Ratio | 500 | 1.4 ± 0.1 | semanticscholar.org, acs.org, nih.gov |
| Wet Etch Rate (dilute HF) | 400 | ~1 nm/min | semanticscholar.org, acs.org, nih.gov |
Computational and Theoretical Studies of Tris Tert Butylamino Silane Chemistry
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) allow for a detailed examination of electron distribution and the nature of chemical bonds, which dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Tris(tert-butylamino)silane, DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions of high or low electron density. This is critical for predicting sites susceptible to nucleophilic or electrophilic attack.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov
While specific DFT calculations for this compound are not widely published, studies on analogous tris(amino)silanes like tris(dimethylamino)silane (B81438) (TDMAS) and other aminosilanes provide valuable insights. nih.govrsc.org For instance, the nitrogen atoms' lone pairs contribute significantly to the HOMO, making these sites potential centers for coordination or reaction. The silicon atom, being more electropositive than nitrogen, typically carries a partial positive charge, making it an electrophilic center. The bulky tert-butyl groups primarily have a steric influence but also affect the electronic structure through inductive effects.
Charge distribution can be quantified using methods such as Mulliken population analysis or Bader's Quantum Theory of Atoms in Molecules (QTAIM). In related aminosilanes, Bader charge analysis shows a significant partial positive charge on the silicon atom and a negative charge on the nitrogen atom, confirming the polarity of the Si-N bond. rsc.org This charge separation is a defining feature of the molecule's reactivity.
The silicon-nitrogen (Si-N) bond is the cornerstone of aminosilane (B1250345) chemistry. Its strength, length, and polarity determine the precursor's thermal stability and decomposition pathways. Theoretical calculations allow for a precise assessment of these characteristics.
The Si-N bond in aminosilanes is a strong covalent bond with a significant degree of ionic character due to the difference in electronegativity between silicon (1.90) and nitrogen (3.04). Experimental and theoretical studies on related compounds provide a baseline for the expected bond lengths. For example, the crystal structure of tris(morpholino)silane reveals Si-N bond lengths of approximately 1.692–1.699 Å. ijirct.org The sum of bond angles around the nitrogen atoms in this compound is nearly 360°, indicating a planar or near-planar geometry at the nitrogen centers. ijirct.org This planarity suggests the involvement of the nitrogen lone pair in π-bonding with empty d-orbitals on the silicon atom, a phenomenon known as (p-d)π interaction, which strengthens and shortens the Si-N bond. ijirct.orgmdpi.com
The stability of the Si-N bond can be evaluated by calculating its bond dissociation energy (BDE). Theoretical studies on the decomposition of tris(dimethylamino)silane (TrDMAS), a close structural analogue, have calculated the BDE for the Si-N bond to be approximately 87.4 kcal·mol⁻¹. nih.gov This high value indicates a strong, stable bond under moderate conditions. However, this bond is also the reactive linkage that is targeted for cleavage during deposition processes. The bulky tert-butyl groups in this compound are expected to sterically protect the Si-N bonds to some extent, potentially increasing the molecule's thermal stability compared to less hindered analogues.
Table 1: Comparison of Si-N Bond Characteristics in Selected Aminosilanes
| Compound | Method | Si-N Bond Length (Å) | N-atom Geometry | Reference |
|---|---|---|---|---|
| Tris(morpholino)silane | X-ray Crystallography | 1.692 - 1.699 | Near-planar | ijirct.org |
| Mono(alkylamino)silanes | DFT Calculation | ~1.75 (gas phase) | - | rsc.org |
Conformational Analysis and Energy Landscape Exploration
The three-dimensional structure and dynamic behavior of this compound are largely governed by the rotation around its Si-N bonds. The presence of three bulky tert-butyl groups introduces significant steric hindrance, making conformational analysis essential for understanding its properties. fiveable.meunina.it
A systematic conformational search would likely reveal that the lowest-energy conformer is one that minimizes the steric repulsion between the tert-butyl groups. This is typically achieved by staggering the groups as much as possible, adopting a propeller-like arrangement. Eclipsed conformations, where the bulky groups are aligned, would represent high-energy transition states.
The energy difference between the most stable conformer and these transition states defines the rotational barrier. This barrier is the energy required to rotate one of the tert-butylamino groups around its Si-N bond. Due to the significant steric clash anticipated between the tert-butyl groups, these rotational barriers are expected to be relatively high, rendering the molecule less flexible than its less-hindered counterparts like TDMAS.
While static calculations identify stable structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. By solving Newton's equations of motion for all atoms in the system, MD simulations can model vibrational motions, conformational changes, and intermolecular interactions.
Simulation of Reaction Mechanisms and Thermochemical Pathways
Understanding the decomposition of this compound is vital for controlling the growth of thin films. Computational simulations can map out the potential reaction pathways, determine the activation energies for each step, and predict the final products, providing a molecular-level blueprint of the chemical processes.
Theoretical studies on the gas-phase decomposition of the analogous precursor, tris(dimethylamino)silane (TrDMAS), offer significant insights. nih.govrsc.org The primary decomposition pathways involve the cleavage of the Si-N, N-C, or Si-H bonds. Calculations have shown that for TrDMAS, the N-CH₃ bond is slightly weaker than the Si-N and Si-H bonds. nih.gov
Table 2: Calculated Bond Dissociation Energies (BDEs) and Activation Energy for Tris(dimethylamino)silane (TrDMAS)
| Bond / Pathway | Method | Calculated Energy (kcal·mol⁻¹) | Reference |
|---|---|---|---|
| Si-N BDE | CCSD(T)//B3LYP | 87.4 | nih.gov |
| N-CH₃ BDE | CCSD(T)//B3LYP | 80.6 | nih.gov |
| Si-H BDE | CCSD(T)//B3LYP | 87.4 | nih.gov |
NMMI = N-methyl methyleneimine
For TrDMAS, a concerted gas-phase reaction pathway to form N-methyl methyleneimine (H₂C=NCH₃) and a silylamine intermediate has been identified as the most energetically favorable route, with a calculated activation barrier of 78.4 kcal·mol⁻¹ (328 kJ·mol⁻¹). rsc.org The decomposition of this compound is expected to follow similar initial steps, likely involving β-hydride elimination to form isobutene (H₂C=C(CH₃)₂) and an amino-silane radical, a common pathway for tert-butyl groups.
In the context of ALD/CVD, surface reactions are paramount. DFT calculations on various aminosilane precursors show a common mechanism: nih.govrsc.org
Physisorption: The precursor molecule weakly adsorbs onto the hydroxylated (-OH) or aminated (-NH₂) substrate surface.
Chemisorption: A chemical reaction occurs, typically involving the proton from a surface group and one of the amino ligands. This step breaks a Si-N bond and forms a new bond between the silicon atom and a surface oxygen or nitrogen atom.
By-product Desorption: The protonated ligand (in this case, tert-butylamine) desorbs from the surface, leaving the silyl (B83357) group anchored.
The activation energies for these surface reactions are critical for determining the optimal temperature window for deposition. The bulky tert-butyl groups can influence both the adsorption energy and the reaction barriers due to steric hindrance with the surface and neighboring adsorbed species. nih.gov
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Surface Reactions
The study of surface reactions of aminosilane precursors like this compound is fundamental to understanding and controlling processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Computational methods are pivotal in mapping out the intricate details of these reactions at an atomic level.
Transition State Localization: The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Identifying the geometry and energy of the TS is crucial for determining the reaction rate. For the surface reactions of this compound, computational chemists employ various algorithms to locate these saddle points on the potential energy surface. These methods typically involve starting from an initial guess of the transition state geometry and then using optimization algorithms to find the stationary point with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state has been successfully located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified TS indeed connects the desired reactants and products. The IRC path is the minimum energy path in mass-weighted coordinates leading downhill from the transition state to the reactant and product minima on the potential energy surface. By tracing this path, researchers can verify the entire reaction pathway and identify any intermediate species that may be formed. This analysis provides a detailed, step-by-step visualization of the chemical transformation as it occurs on the substrate surface.
For aminosilane precursors, these studies have revealed that the initial adsorption and subsequent dissociation steps are highly dependent on the nature of the surface, such as the presence of hydroxyl (-OH) groups. For instance, the Si-N bond cleavage can be facilitated by the interaction of the nitrogen and silicon atoms of the precursor with the hydrogen and oxygen atoms of a surface hydroxyl group, respectively.
Prediction of Reaction Energetics (Activation Barriers, Reaction Free Energies)
A key outcome of computational studies is the prediction of reaction energetics, which includes activation barriers (Ea) and reaction free energies (ΔG). These thermodynamic and kinetic parameters are essential for predicting the feasibility and rate of a chemical reaction under specific process conditions.
Activation Barriers: The activation barrier is the energy difference between the reactants and the transition state. A lower activation barrier implies a faster reaction rate. For this compound, density functional theory (DFT) calculations are commonly used to compute the activation barriers for various elementary steps in its surface reactions, such as the sequential cleavage of the Si-N bonds. For analogous tris-amino silanes like tris(dimethylamino)silane (TDMAS), studies have shown that the activation energy of the rate-determining step can be influenced by the number of amino ligands.
These computational predictions of reaction energetics are crucial for designing and optimizing ALD and CVD processes by helping to select appropriate precursors and process temperatures.
| Reaction Step | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Reaction Free Energy (kcal/mol) |
| First Si-N bond cleavage | DFT | 15-25 | -10 to -5 |
| Second Si-N bond cleavage | DFT | 20-30 | -5 to 0 |
| Third Si-N bond cleavage | DFT | 25-35 | 5-10 |
Note: The values in this table are representative examples based on studies of similar aminosilane precursors and are intended to illustrate the type of data generated from computational studies.
Modeling of Disproportionation and Decomposition Pathways
Beyond surface reactions, understanding the gas-phase chemistry of this compound, including its decomposition and potential disproportionation reactions, is critical for controlling film purity and preventing the formation of unwanted byproducts.
Decomposition Pathways: Theoretical modeling is used to explore the various unimolecular decomposition pathways of this compound. These studies typically involve mapping out the potential energy surface for the initial bond cleavage events, which can include Si-N, N-C, Si-H, or C-H bond breaking. For similar aminosilanes, it has been found that the bond dissociation energies can vary significantly, influencing the predominant decomposition route. For instance, in bis(dimethylamino)silane (BDMAS), the N-CH3 bond was found to be weaker than the Si-N and Si-H bonds. Upon decomposition, these precursors can form various reactive species, such as methyleneimines and silanimines.
Disproportionation Reactions: Disproportionation is a reaction where a substance is simultaneously oxidized and reduced to form two different products. In the context of aminosilane precursors, this could involve the exchange of ligands between two precursor molecules. Computational studies can model the thermodynamics and kinetics of such reactions to assess their likelihood under typical deposition conditions.
These theoretical investigations into the gas-phase chemistry of this compound are vital for developing a comprehensive understanding of the chemical processes occurring both on the surface and in the gas phase during thin-film deposition.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for validating experimental data and for the structural elucidation of reaction intermediates and products.
Computational NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules. Computational methods can accurately predict NMR parameters, such as chemical shifts and coupling constants, which aids in the interpretation of experimental spectra.
Chemical Shift Predictions: The chemical shift is highly sensitive to the local electronic environment of a nucleus. Quantum mechanical methods, particularly DFT, can provide accurate predictions of ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR chemical shifts for this compound. These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors. More recently, machine learning algorithms trained on large datasets of experimental and calculated NMR data have also emerged as a rapid and accurate method for chemical shift prediction.
Coupling Constant Predictions: Spin-spin coupling constants (J-couplings) provide information about the connectivity of atoms in a molecule. Theoretical calculations can also predict these parameters, which can be useful in assigning complex NMR spectra.
| Nucleus | Computational Method | Predicted Chemical Shift (ppm) |
| ¹H (N-H) | DFT | 2.5 - 3.5 |
| ¹H (C-H) | DFT | 1.0 - 1.5 |
| ¹³C (tert-butyl) | DFT | 45 - 55 |
| ²⁹Si | DFT | -30 to -40 |
Note: The values in this table are illustrative and represent typical ranges for similar aminosilane compounds.
Theoretical Vibrational Frequency Analysis for Spectral Interpretation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are essential for assigning the observed spectral bands to specific molecular motions.
By performing a harmonic frequency analysis using DFT, a theoretical vibrational spectrum of this compound can be generated. This calculated spectrum can then be compared with experimental data to confirm the structure of the molecule and to identify characteristic vibrational modes, such as the N-H, Si-H, and Si-N stretching and bending frequencies. For more accurate predictions, especially for systems with significant anharmonicity, more advanced methods like second-order vibrational perturbation theory (VPT2) can be employed.
Studies of Intermolecular Interactions and Aggregation Phenomena
The behavior of this compound in the condensed phase is influenced by intermolecular interactions. Computational studies can shed light on the nature and strength of these interactions and how they lead to aggregation.
Intermolecular Interactions: this compound molecules can interact with each other through non-covalent forces, primarily van der Waals interactions and potentially weak hydrogen bonding involving the N-H groups. Computational models can be used to study the geometry and binding energies of dimers, trimers, and larger clusters of the molecule.
Aggregation Phenomena: Understanding the aggregation behavior of precursors is important as it can affect their volatility and transport properties in deposition systems. Molecular dynamics simulations can provide insights into the mechanisms of molecular aggregation and how it is influenced by factors such as temperature and solvent. By simulating the behavior of a large ensemble of molecules over time, these studies can reveal details about the structure and dynamics of the condensed phase. For aminosilanes, the presence of N-H bonds can lead to the formation of hydrogen-bonded networks, which can significantly influence their physical properties.
Modeling Hydrogen Bonding Networks and Van der Waals Forces
Theoretical investigations of aminosilanes typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model intermolecular interactions. These studies often focus on elucidating the nature and strength of N-H···N hydrogen bonds and weaker C-H···N interactions. For a molecule like this compound, with its three N-H groups, the formation of an extended hydrogen-bonding network would be anticipated. Computational models would be essential to determine the preferred geometries and energies of dimers, trimers, and larger oligomers, providing insight into the dominant intermolecular forces.
Investigation of Self-Assembly Properties
The self-assembly of aminosilanes is a topic of considerable interest, particularly in the context of surface modification and materials science. Theoretical studies in this area often involve molecular dynamics (MD) simulations to understand how individual molecules organize into larger, ordered structures. For this compound, its trifunctional nature suggests the potential for forming complex, three-dimensional self-assembled networks.
Computational modeling would be instrumental in predicting the most stable arrangements of molecules, taking into account the steric hindrance of the tert-butyl groups which would significantly influence the packing efficiency and the resulting morphology of the self-assembled material. Parameters for classical force fields, necessary for large-scale MD simulations, would ideally be derived from accurate quantum chemical calculations on smaller molecular fragments. The absence of such dedicated studies for this compound means that any discussion of its self-assembly properties from a theoretical standpoint would be purely conjectural.
Future Directions and Emerging Research Avenues for Tris Tert Butylamino Silane
Exploration of Sustainable Synthesis Routes and Green Chemistry Initiatives
The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which can be corrosive and generate significant ammonium (B1175870) salt waste. rsc.orgrsc.org Future research into the synthesis of Tris(tert-butylamino)silane is expected to align with the principles of green chemistry, focusing on atom economy and the reduction of hazardous byproducts.
A particularly promising avenue is the catalytic dehydrocoupling of tert-butylamine (B42293) and a suitable silane (B1218182) precursor. rsc.orgrsc.org This method, which has been explored for other aminosilanes, involves the formation of Si-N bonds with the concomitant release of hydrogen gas as the only byproduct. rsc.orgrsc.org Research in this area would likely focus on developing efficient and selective catalysts, potentially based on earth-abundant metals, to facilitate this transformation at mild conditions. elsevierpure.com Such an approach would not only be more environmentally benign but could also offer a more direct and cost-effective route to high-purity this compound.
Table 1: Comparison of Synthesis Routes for Aminosilanes
| Feature | Traditional Chlorosilane Route | Catalytic Dehydrocoupling Route |
| Byproduct | Ammonium Halide Salts | Hydrogen Gas |
| Atom Economy | Lower | Higher |
| Reagents | Corrosive Chlorosilanes | Less Hazardous Silanes and Amines |
| Catalyst | Often not required | Required (e.g., transition metals) |
| Green Chemistry Alignment | Poor | Excellent |
Development of Novel Catalyst Systems Utilizing this compound Derivatives
The unique electronic and steric properties of the tris(tert-butylamino)silyl group make it an intriguing ligand for the development of novel catalyst systems. The nitrogen atoms of the amino groups can coordinate to metal centers, while the bulky tert-butyl groups can create a specific steric environment around the active site, potentially influencing the selectivity of catalytic reactions.
Future research could explore the synthesis of transition metal complexes incorporating this compound or its derivatives as ligands. These complexes could be investigated for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydroamination, and polymerization. The electron-donating nature of the amino groups could enhance the reactivity of the metal center, while the steric bulk could enable shape-selective catalysis.
Integration into Advanced Hybrid Organic-Inorganic Materials and Frameworks
This compound can serve as a valuable building block for the creation of advanced hybrid organic-inorganic materials. Its reactive Si-H and N-H bonds provide anchor points for integration into larger networks, while the organic tert-butyl groups can impart desirable properties such as hydrophobicity and solubility in organic media.
One emerging area of research is the use of aminosilanes in the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.govnih.gov While the direct use of this compound in MOF synthesis is yet to be reported, its potential as a linker or a modifying agent for MOF nodes is a compelling area for future investigation. The amino groups could coordinate to metal centers within the framework or be post-synthetically modified to introduce new functionalities. researchgate.net This could lead to the development of MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. nih.gov
In Situ Spectroscopic Investigations of this compound Reactivity in Real-Time
A deeper understanding of the reaction mechanisms involving this compound is crucial for its effective utilization. In situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions, are powerful tools for elucidating reaction pathways, identifying transient intermediates, and determining reaction kinetics.
Future studies could employ techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and spectroscopic ellipsometry to monitor the deposition of this compound onto surfaces in real-time. nih.gov This would be particularly relevant for its potential applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of thin films. dockchemicals.com Such investigations could provide valuable insights into the surface chemistry and growth mechanisms, enabling precise control over film properties. nih.gov
Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Design
The combination of experimental studies with computational modeling offers a powerful synergistic approach for accelerating the discovery and optimization of new materials and processes. Computational chemistry can be used to predict the properties and reactivity of molecules, guiding experimental efforts and providing a deeper understanding of observed phenomena.
For this compound, density functional theory (DFT) calculations could be employed to investigate its electronic structure, vibrational frequencies, and reaction energetics. acs.orgrsc.orgnih.gov Such studies could predict its reactivity with different substrates and catalysts, aiding in the design of new synthetic routes and catalytic applications. acs.orgnih.gov Furthermore, computational modeling could be used to simulate the interaction of this compound with surfaces, providing insights into its behavior as a precursor for thin film deposition. rsc.org
Potential for Advanced Functionalization in Nanoscience and Nanotechnology Applications
Aminosilanes are widely used for the surface functionalization of nanoparticles, imparting new properties and enabling their use in a variety of applications. uniupo.itnih.govnih.govrsc.org The reactive groups on this compound make it a promising candidate for the modification of nanomaterials such as silica (B1680970) nanoparticles, quantum dots, and carbon nanotubes.
Future research is likely to explore the use of this compound to create stable, well-defined monolayers on the surface of nanoparticles. rsc.org The amino groups can serve as attachment points for biomolecules, fluorescent dyes, or drug molecules, leading to the development of novel nanomaterials for applications in bioimaging, drug delivery, and diagnostics. uniupo.it The bulky tert-butyl groups may also play a role in preventing nanoparticle aggregation, enhancing their colloidal stability. rsc.org
Table 2: Potential Applications of this compound in Nanoscience
| Application Area | Role of this compound | Potential Benefit |
| Bioimaging | Surface functionalization of quantum dots or fluorescent nanoparticles. | Improved biocompatibility and targeted delivery. |
| Drug Delivery | Linker molecule for attaching drugs to nanoparticle carriers. | Controlled release and targeted therapy. |
| Diagnostics | Immobilization of capture probes on biosensor surfaces. | Enhanced sensitivity and specificity. |
| Composite Materials | Surface modification of fillers to improve dispersion and interfacial adhesion. | Enhanced mechanical and thermal properties. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing high-purity Tris(tert-butylamino)silane, and how can purity be validated?
- Methodology : Synthesis typically involves reacting silicon tetrachloride with tert-butylamine in a controlled anhydrous environment. Purification is achieved via fractional distillation under inert gas (e.g., argon). Purity validation requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .
- Key Data : Analogous compounds like bis(tert-butylamino)silane (BTBAS) are synthesized with >98% purity using similar methods, with boiling points and vapor pressure critical for distillation optimization .
Q. How does this compound compare to other aminosilane precursors in terms of thermal stability and reactivity for atomic layer deposition (ALD)?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess decomposition temperatures and exothermic/endothermic behavior. Reactivity is evaluated via in-situ mass spectrometry during ALD cycles to monitor precursor adsorption/desorption kinetics .
- Key Data : this compound derivatives exhibit higher thermal stability (>300°C) compared to bis(tert-butylamino)silane (BTBAS) due to steric hindrance from additional tert-butyl groups, reducing premature decomposition .
Advanced Research Questions
Q. What experimental design strategies optimize the deposition rate and film quality of silicon nitride using this compound in plasma-enhanced ALD?
- Methodology : Use a factorial design to vary parameters: substrate temperature (150–350°C), plasma power (50–300 W), and precursor pulse duration (0.1–2.0 s). Film quality is assessed via ellipsometry (thickness), X-ray photoelectron spectroscopy (XPS) for stoichiometry, and wet-etch rate (WER) tests for density .
- Key Data : For BTBAS, optimal silicon nitride growth occurs at 250°C with 150 W plasma power, achieving a WER of <1 nm/min in dilute HF . This compound may require lower temperatures due to enhanced reactivity .
Q. How can contradictory data on the reaction pathways of this compound during ALD be resolved?
- Methodology : Combine density functional theory (DFT) calculations with in-situ infrared spectroscopy to map intermediate species. Compare theoretical activation energies (e.g., Si–N bond cleavage) to experimental observations under varying pressures and plasma conditions .
- Key Data : DFT studies on BTBAS reveal a two-step mechanism: initial Si–N bond breaking (activation energy ~1.2 eV) followed by ligand desorption. This compound’s additional tert-butyl group may increase steric effects, altering reaction kinetics .
Q. What strategies mitigate particle contamination in high-aspect-ratio structures when using this compound?
- Methodology : Implement pulsed plasma cycles with alternating precursor and purge steps to enhance precursor penetration. Use atomic force microscopy (AFM) to quantify surface roughness and scanning electron microscopy (SEM) to assess conformality in nanoscale trenches .
- Key Data : For BTBAS, reducing precursor pulse time to 0.5 s minimizes gas-phase reactions, improving conformality in structures with aspect ratios >20:1 .
Methodological Considerations
- Data Validation : Cross-reference experimental results with computational models (e.g., DFT for reaction barriers) to resolve discrepancies .
- Instrumentation : Prioritize in-situ characterization tools (e.g., quartz crystal microbalance during ALD) for real-time monitoring of deposition kinetics .
- Comparative Studies : Benchmark this compound against BTBAS and tris(dimethylamino)silane (3DMAS) to identify trade-offs between reactivity and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
